tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a (5-nitropyridin-2-yl)oxymethyl side chain. The nitro group at the 5-position of the pyridine ring imparts electron-withdrawing properties, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C15H21N3O5 |
|---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
tert-butyl 3-[(5-nitropyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21N3O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)10-22-13-5-4-12(8-16-13)18(20)21/h4-5,8,11H,6-7,9-10H2,1-3H3 |
InChI Key |
LJSXYOHIIBFVEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxymethylpyrrolidine-1-carboxylate with 5-nitropyridin-2-ol in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitropyridine moiety can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can interact with active sites of enzymes, potentially inhibiting their activity. The pyrrolidine ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate
- Key Differences :
- Pyridine substituent: 2-methyl vs. 5-nitro in the target compound.
- Pyrrolidine substituent: Additional 2-methyl group introduces stereochemical complexity.
- Analytical Data :
- Impact : The methyl group on pyridine (electron-donating) reduces reactivity compared to the nitro-substituted target compound.
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Key Differences :
- Pyridine substituents: 5-bromo and 3-methoxy vs. 5-nitro.
tert-Butyl 3-[(2-cyanopyridin-4-yl)oxy]pyrrolidine-1-carboxylate
- Key Differences: Pyridine substituent: 2-cyano vs. 5-nitro. Molecular formula: C₁₅H₁₉N₃O₃ (MW 289.34) .
- Impact: The cyano group enhances electrophilicity, similar to nitro, but may confer distinct hydrogen-bonding capabilities.
Molecular Weight and Physicochemical Properties
*Molecular weight calculated based on formula.
Key Research Findings and Limitations
- Stereochemical Complexity: Enantiomer separation challenges are noted in analogs with chiral centers (e.g., ).
- Thermal Stability : High-yield syntheses (e.g., 94% in ) suggest robustness, but nitro groups may introduce instability under acidic/thermal conditions.
- Data Gaps : Direct experimental data (e.g., melting point, solubility) for the target compound are absent in the evidence, necessitating extrapolation from analogs.
Biological Activity
tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound with the molecular formula and a molecular weight of 309.32 g/mol. It features a tert-butyl group, a pyrrolidine ring, and a nitropyridine moiety, which contribute to its unique chemical properties and potential biological activities. This compound has garnered attention for its possible applications in drug development, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of 5-nitropyridin-2-ol with tert-butyl 3-hydroxypyrrolidine-1-carboxylate under controlled conditions. This process may require specific reagents and solvents to facilitate the formation of the desired product while minimizing side reactions.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial properties. The mechanism of action may involve interactions with bacterial cell membranes or inhibition of essential enzymes, leading to reduced bacterial viability. Further research is needed to quantify its effectiveness against specific pathogens and to elucidate the exact mechanisms involved.
Anticancer Activity
Research indicates potential anticancer activity, with studies showing that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has been observed to affect cell cycle progression and induce apoptosis in certain tumor cells. The nitropyridine component is hypothesized to interact with specific molecular targets, potentially inhibiting enzyme activity or altering receptor functions.
Case Studies
- Cell Line Studies : In vitro studies have demonstrated that this compound can significantly reduce the viability of human colon carcinoma cells (HCT116) with a GI50 value of approximately 2.30 μM, indicating its potential as an anticancer agent .
- Mechanistic Insights : Research has focused on understanding how this compound interacts with cellular pathways. For example, it has been shown to downregulate key proteins involved in tumor growth and survival, which may contribute to its anticancer effects .
Comparative Analysis
When compared to similar compounds, this compound exhibits unique reactivity patterns due to its specific functional groups. The following table summarizes some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| tert-Butyl 3-((5-nitropyridin-2-yl)oxy)piperidine-1-carboxylate | Piperidine ring instead of pyrrolidine | Different reactivity and biological activity |
| tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | Hydroxymethyl group instead of nitropyridine | Altered chemical properties and applications |
| tert-butyl (E)-(3-(4,4,5,5-tetramethyl)-1,3,2-dioxaborolan)carboxylate | Contains boron and dioxaborolane structures | Distinct reactivity due to boron presence |
Q & A
Q. What are the recommended synthetic routes for preparing tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate?
Methodological Answer: A typical synthesis involves:
- Step 1: Protection of pyrrolidine with a tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) using triethylamine (TEA) as a base .
- Step 2: Functionalization of the pyrrolidine ring by introducing a hydroxymethyl group, followed by activation (e.g., mesylation with methanesulfonyl chloride in DCM at 0°C) to form a reactive intermediate .
- Step 3: Coupling with 5-nitropyridin-2-ol via nucleophilic substitution (SN2) under basic conditions (e.g., K₂CO₃ in DMF).
Key Considerations: Monitor reaction progress using TLC and purify via silica gel chromatography (e.g., ethyl acetate/hexane gradients) .
Q. How is the compound characterized to confirm its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify pyrrolidine protons (δ 1.4–1.6 ppm for Boc methyl groups; δ 3.0–4.0 ppm for N-CH₂-O and pyrrolidine ring protons). The 5-nitropyridine aromatic protons appear as distinct doublets (δ 8.0–9.0 ppm) .
- ¹³C NMR: Confirm Boc carbonyl (δ ~155 ppm) and nitropyridine carbons (δ ~140–150 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ with exact mass matching the theoretical value (e.g., C₁₅H₂₀N₃O₆⁺: 338.1352) .
- Infrared (IR) Spectroscopy: Detect nitro group stretching (~1520 cm⁻¹ and 1350 cm⁻¹) and carbonyl (Boc) at ~1700 cm⁻¹ .
Q. What purification strategies are effective for isolating this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate). Adjust based on TLC Rf values (target Rf ~0.3–0.5) .
- Recrystallization: If the compound is crystalline, use solvents like ethanol or chloroform/hexane mixtures .
- HPLC: For high-purity requirements (e.g., >98%), employ reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How does the nitro group influence the compound’s reactivity in further functionalization?
Methodological Answer: The nitro group is electron-withdrawing, directing electrophilic substitution to the pyridine ring’s meta position. Key reactions include:
- Reduction to Amine: Catalytic hydrogenation (H₂/Pd-C) or using NaBH₄/CuCl₂ to convert the nitro group to an amine, enabling coupling reactions (e.g., amide formation) .
- Nucleophilic Aromatic Substitution: Under basic conditions, the nitro group facilitates displacement of halides or alkoxy groups at the 2-position of pyridine .
Note: Monitor reaction conditions carefully—excessive heat may degrade the Boc group .
Q. What are the challenges in optimizing reaction yields for large-scale synthesis?
Methodological Answer:
- Solvent Choice: Replace DMF with less polar solvents (e.g., THF) to improve Boc group stability during coupling steps .
- Temperature Control: Use ice baths for exothermic steps (e.g., mesylation) to prevent side reactions .
- Catalyst Screening: Test phase-transfer catalysts (e.g., TBAB) to enhance SN2 efficiency in polar aprotic solvents .
- Workflow Integration: Implement flow chemistry for continuous processing, reducing purification bottlenecks .
Q. How can computational modeling aid in predicting the compound’s stability and reactivity?
Methodological Answer:
- DFT Calculations: Simulate the nitro group’s electron-withdrawing effects on pyrrolidine ring conformation and Boc group stability .
- Molecular Dynamics (MD): Predict solubility in solvents (e.g., DCM vs. THF) by modeling solvation free energies .
- Docking Studies: If the compound is a drug intermediate, model interactions with biological targets (e.g., enzymes) to guide functionalization .
Q. How do structural analogs (e.g., bromo or methoxy derivatives) compare in synthetic or spectroscopic properties?
Methodological Answer:
- Synthetic Comparisons: Bromo analogs (e.g., ) require palladium-catalyzed cross-coupling (e.g., Suzuki), whereas methoxy derivatives are synthesized via nucleophilic substitution with methanol .
- Spectroscopic Differences: Bromo substituents cause distinct isotopic patterns in HRMS (e.g., ¹⁰⁹Br/⁸¹Br), while methoxy groups show upfield-shifted ¹H NMR signals (δ ~3.8 ppm) .
- Reactivity Trends: Bromo groups enable further functionalization (e.g., Suzuki coupling), while nitro groups are more reactive toward reduction .
Q. What are the best practices for resolving contradictions in spectral data during characterization?
Methodological Answer:
- Cross-Validation: Compare NMR data with structurally similar compounds (e.g., tert-butyl pyrrolidine derivatives in ).
- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous protons/carbons, particularly for overlapping pyrrolidine signals .
- X-ray Crystallography: If crystals are obtainable, resolve absolute configuration and confirm substituent positions (Note: No crystal data is reported in the evidence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
